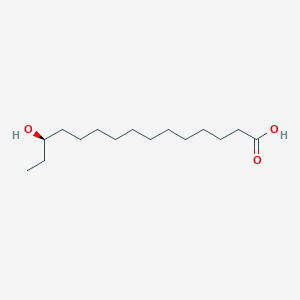
2,2'-(1,4-Phenylene)bis(3-phenylthiophene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,4-Phenylene)bis(3-phenylthiophene) is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by two thiophene rings connected through a phenylene bridge, with each thiophene ring further substituted with a phenyl group. The unique structure of 2,2’-(1,4-Phenylene)bis(3-phenylthiophene) makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(3-phenylthiophene) typically involves the coupling of 3-phenylthiophene with a 1,4-dihalobenzene derivative under palladium-catalyzed cross-coupling conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-phenylthiophene boronic acid with 1,4-dibromobenzene in the presence of a palladium catalyst and a base.
Industrial Production Methods
While specific industrial production methods for 2,2’-(1,4-Phenylene)bis(3-phenylthiophene) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,4-Phenylene)bis(3-phenylthiophene) can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyl groups can be reduced to form cyclohexyl derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution on the phenyl rings.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexyl derivatives.
Substitution: Brominated or nitrated derivatives of the phenyl rings.
Applications De Recherche Scientifique
2,2’-(1,4-Phenylene)bis(3-phenylthiophene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2,2’-(1,4-Phenylene)bis(3-phenylthiophene) depends on its specific application. In organic electronics, its conjugated structure allows for efficient charge transport, making it suitable for use in OLEDs and OPVs. In biological applications, its mechanism of action may involve interactions with cellular targets, such as enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(1,4-Phenylene)bis(thiophene): Lacks the phenyl substitution on the thiophene rings.
2,2’-(1,4-Phenylene)bis(3-methylthiophene): Contains methyl groups instead of phenyl groups on the thiophene rings.
2,2’-(1,4-Phenylene)bis(3-ethylthiophene): Contains ethyl groups instead of phenyl groups on the thiophene rings.
Uniqueness
2,2’-(1,4-Phenylene)bis(3-phenylthiophene) is unique due to the presence of phenyl groups on the thiophene rings, which can influence its electronic properties and reactivity. This makes it particularly valuable in the development of organic electronic materials and in the study of structure-activity relationships in biological research.
Propriétés
Numéro CAS |
849113-43-5 |
|---|---|
Formule moléculaire |
C26H18S2 |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
3-phenyl-2-[4-(3-phenylthiophen-2-yl)phenyl]thiophene |
InChI |
InChI=1S/C26H18S2/c1-3-7-19(8-4-1)23-15-17-27-25(23)21-11-13-22(14-12-21)26-24(16-18-28-26)20-9-5-2-6-10-20/h1-18H |
Clé InChI |
HSOXMJXCIOFZGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(SC=C2)C3=CC=C(C=C3)C4=C(C=CS4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B14184593.png)
![4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline](/img/structure/B14184598.png)
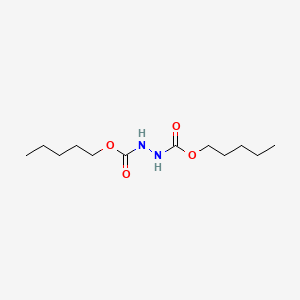
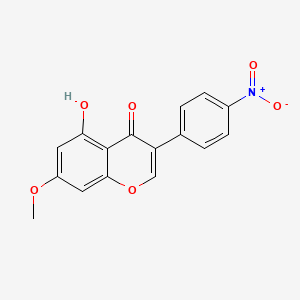

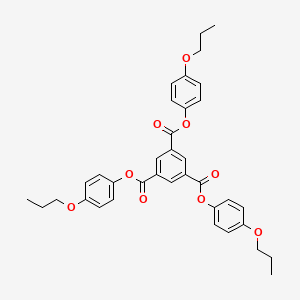
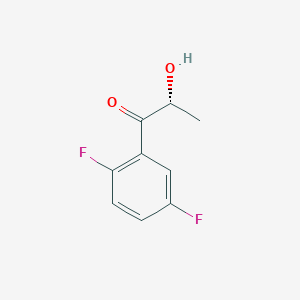
![(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B14184634.png)
